3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole
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Overview
Description
3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This particular compound features a sulfonyl group attached to a methylphenyl moiety, which can influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the reaction involves the use of 4-methylphenylsulfonyl chloride and an appropriate indole precursor under basic conditions to introduce the sulfonylmethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and receptors, influencing their activity. The indole ring can also participate in various biochemical processes, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole: Similar structure but with the sulfonyl group directly attached to the indole ring.
4-methylphenylsulfonylindole: Lacks the methyl group on the sulfonyl moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole is unique due to the presence of the sulfonylmethyl group, which can significantly influence its chemical reactivity and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C16H15NO2S |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]-1H-indole |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-8-14(9-7-12)20(18,19)11-13-10-17-16-5-3-2-4-15(13)16/h2-10,17H,11H2,1H3 |
InChI Key |
JQEYIILBFDIPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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